

Diisopropyl oxalate material safety data sheet (MSDS)

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Compound of Interest

Compound Name: *Diisopropyl oxalate*

Cat. No.: *B1595506*

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An In-depth Technical Guide to the Material Safety of **Diisopropyl Oxalate**

This guide provides a comprehensive overview of the material safety data for **diisopropyl oxalate** (CAS No. 615-81-6), targeted at researchers, scientists, and professionals in drug development. It consolidates critical safety information, including physicochemical properties, hazard classifications, handling procedures, and toxicological data. The guide also details standardized experimental protocols for safety assessment and visualizes key processes and pathways to ensure clarity and accessibility.

Chemical Identification and Properties

Diisopropyl oxalate is the diester of isopropanol and oxalic acid. It is essential to be aware of its specific identifiers and physical characteristics to ensure safe handling and use in a laboratory or industrial setting.

Table 1: Chemical Identification

Identifier	Value
Chemical Name	Diisopropyl oxalate
Synonyms	dipropan-2-yl oxalate, Ethanedioic acid, bis(1-methylethyl) ester, Oxalic acid diisopropyl ester[1][2]
CAS Number	615-81-6[1]
Molecular Formula	C ₈ H ₁₄ O ₄ [1]
Molecular Weight	174.19 g/mol [3]

| InChI Key| ITHNIFCFNUZYLQ-UHFFFAOYSA-N[3] |

Table 2: Physicochemical Properties

Property	Value	Source(s)
Physical State	Colorless, odorless liquid	[1]
Melting Point	-30 °C	[1][4]
Boiling Point	190 - 199.6 °C	[1][2]
Flash Point	75.3 °C	[1]
Density	1.002 - 1.034 g/cm ³	[1][2]
Vapor Pressure	0.339 mmHg at 25°C	[1]
Solubility	Insoluble in water; soluble in organic solvents	[1]

| Refractive Index| 1.410 - 1.419 [[1][2] |

Hazard Identification and Classification

Diisopropyl oxalate is classified as a hazardous substance under the Globally Harmonized System (GHS). It is a combustible liquid and poses risks of skin, eye, and respiratory irritation.


[\[3\]](#)[\[5\]](#)

Table 3: GHS Hazard Classification

Classification	Code	Hazard Statement
Flammable Liquids, Category 4	H227	Combustible liquid [3]
Skin Irritation, Category 2	H315	Causes skin irritation [3]
Serious Eye Irritation, Category 2A	H319	Causes serious eye irritation [3]

| Specific Target Organ Toxicity — Single Exposure, Category 3 (Respiratory tract irritation) |
H335 | May cause respiratory irritation[\[3\]](#) |

Pictograms:

 alt textSignal Word:Warning[\[5\]](#)

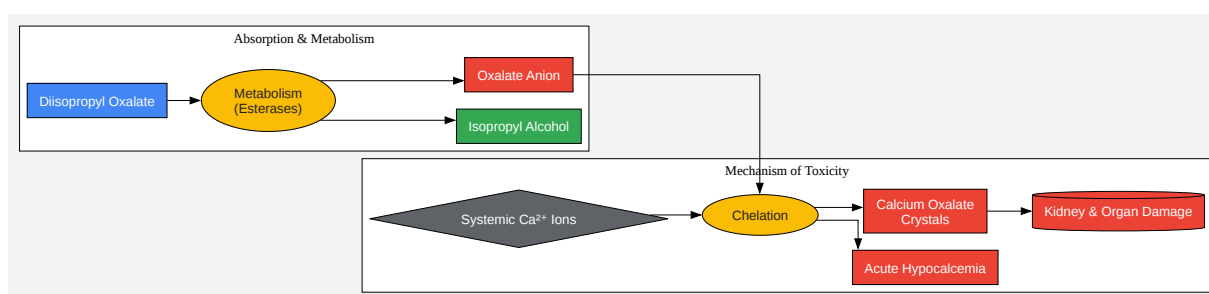
Precautionary Statements (Selected):

- P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[\[6\]](#)
- P261: Avoid breathing mist, vapors, or spray.[\[5\]](#)
- P280: Wear protective gloves, protective clothing, eye protection, and face protection.[\[5\]](#)
- P302+P352: IF ON SKIN: Wash with plenty of water.[\[5\]](#)
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[\[6\]](#)
- P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[\[5\]](#)

Toxicology and Mechanism of Action

While specific quantitative toxicological data for **diisopropyl oxalate** is limited, the toxicity of oxalate esters is well-understood to be primarily driven by their metabolic breakdown products.

Upon absorption, **diisopropyl oxalate** is expected to be rapidly hydrolyzed by esterase enzymes into isopropyl alcohol and the oxalate anion.[7] The primary moiety responsible for systemic toxicity is the oxalate anion.[7] Oxalic acid and its soluble salts are corrosive and can cause acute hypocalcemia by chelating calcium ions in the blood to form insoluble calcium oxalate.[8][9] These calcium oxalate crystals can precipitate in various tissues, most notably the kidneys, leading to significant organ damage and acute kidney failure.[8][10]



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Caption: Metabolic pathway and mechanism of toxicity for **diisopropyl oxalate**.

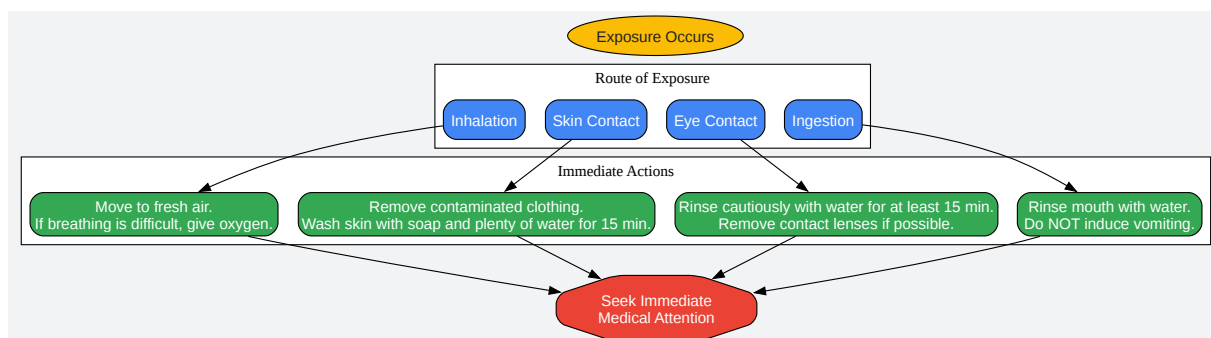
Safe Handling, Storage, and First Aid

Proper handling and storage procedures are critical to minimize exposure risks. In the event of an exposure, immediate and appropriate first aid is essential.

Table 4: Exposure Controls and Personal Protection

Control Parameter	Recommendation
Engineering Controls	Handle in a well-ventilated place. Ensure eyewash stations and safety showers are close to the workstation. [5] [11]
Eye/Face Protection	Wear safety glasses with side-shields or chemical goggles. Use a face shield if splashing is possible. [12]
Skin Protection	Wear chemical-impermeable gloves (e.g., nitrile rubber) and protective clothing. [5]
Respiratory Protection	If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge. [12]

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[\[5\]](#)[\[11\]](#)
Recommended storage temperature is 2-8°C. |



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Caption: First aid workflow for **diisopropyl oxalate** exposure.

Experimental Protocols for Hazard Assessment

The GHS classifications for **diisopropyl oxalate** are determined through standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the key methodologies relevant to its classification.

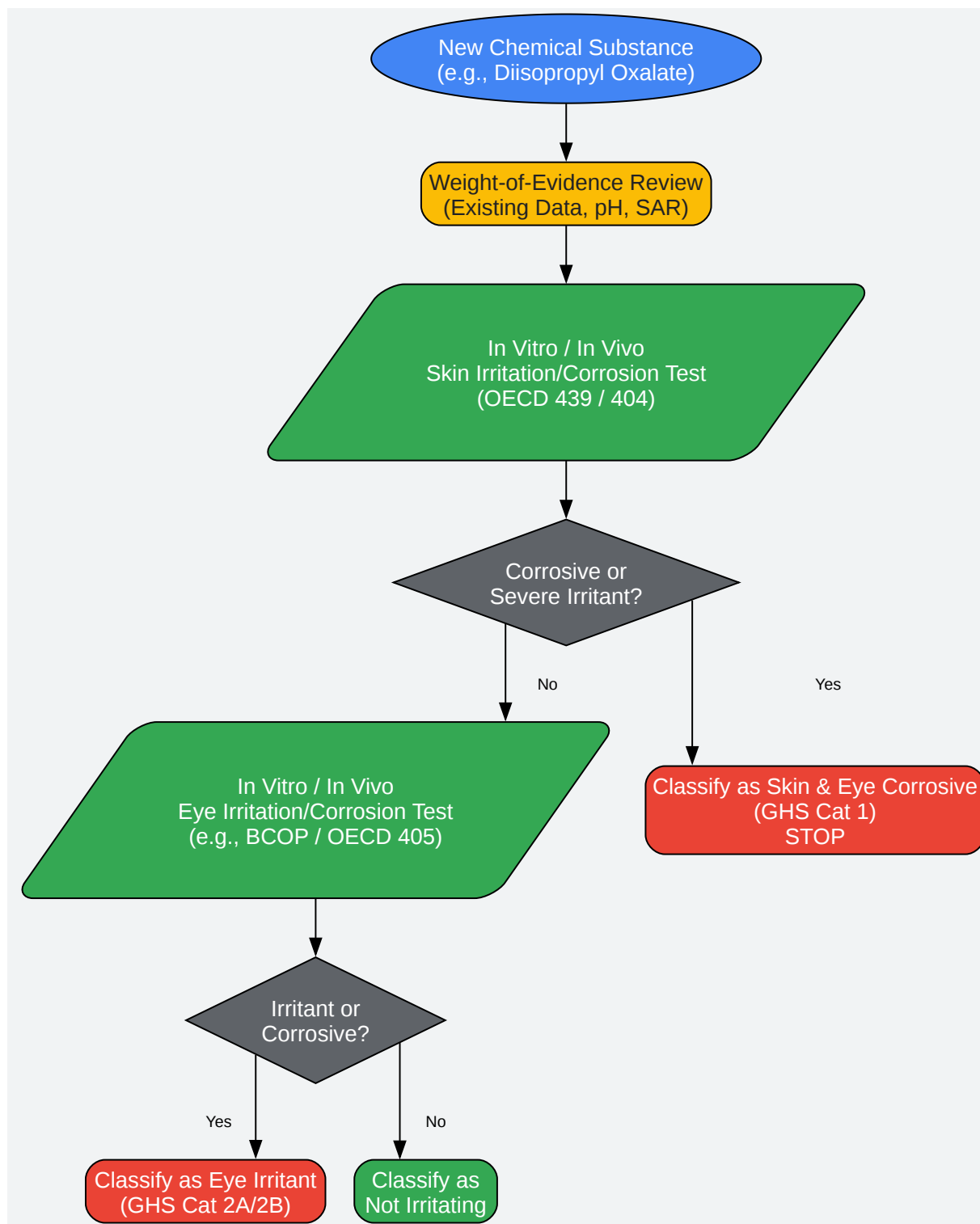
Experimental Protocol 1: Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

- Objective: To determine the potential of a substance to produce reversible (irritation) or irreversible (corrosion) skin damage.[5]
- Test System: Typically, a single albino rabbit is used for the initial test.[13]
- Methodology:
 - Preparation: Approximately 24 hours before the test, the animal's fur is clipped from the dorsal area.
 - Application: A dose of 0.5 mL (if liquid) or 0.5 g (if solid) of the test substance is applied to a small area (~6 cm²) of skin and covered with a gauze patch under a semi-occlusive dressing.[2]
 - Exposure: The exposure duration is typically 4 hours. A sequential approach may be used, with patch removals at 3 minutes, 1 hour, and 4 hours to check for severe reactions and minimize animal distress.[2]
 - Observation: After patch removal, the skin is cleaned. Observations for erythema (redness) and edema (swelling) are made at 60 minutes, 24, 48, and 72 hours post-exposure.[2]

- Scoring: Skin reactions are scored on a scale (e.g., 0 for no effect to 4 for severe erythema/edema). The substance is classified based on the severity and reversibility of the observed effects. If effects persist, observation can be extended up to 14 days.[\[2\]](#)

Experimental Protocol 2: Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

- Objective: To assess the potential of a substance to cause damage to the eye upon a single application.[\[3\]](#)
- Test System: Albino rabbits are the preferred species. An initial test is performed on one animal.[\[14\]](#)
- Methodology:
 - Pre-Test Analysis: A weight-of-the-evidence analysis is performed first, including data from skin irritation tests (OECD 404). If a substance is a known skin corrosive, it is assumed to be an eye corrosive, and no further testing is done.[\[1\]](#)
 - Application: A single dose of 0.1 mL (liquid) or 0.1 g (solid) of the test substance is instilled into the conjunctival sac of one eye. The other eye remains untreated as a control.[\[14\]](#)
 - Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[\[15\]](#) Reactions are scored for the cornea (opacity), iris, and conjunctiva (redness, swelling/chemosis).
 - Confirmation: If a corrosive or severe irritant effect is not observed in the first animal, the response is confirmed using up to two additional animals.[\[15\]](#)
 - Classification: The substance is classified based on the severity, persistence, and reversibility of the ocular lesions. The use of topical anesthetics and systemic analgesics is recommended to minimize animal pain and distress.[\[1\]](#)



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Caption: Logical workflow for skin and eye hazard assessment.

Accidental Release and Disposal

In case of a spill or leak, the following procedures should be followed:

- **Personal Precautions:** Evacuate personnel to a safe area. Ensure adequate ventilation. Remove all sources of ignition. Avoid breathing vapors and contact with skin or eyes. Wear appropriate personal protective equipment.[5]
- **Containment:** Prevent further leakage if safe to do so. Do not let the chemical enter drains.[5]
- **Cleaning Up:** Absorb the spill with inert material (e.g., sand, vermiculite) and collect it in a suitable, closed container for disposal. Use spark-proof tools.[5]
- **Disposal:** Dispose of waste material at an approved waste disposal facility, in accordance with local, state, and federal regulations.[5]

This guide is intended for informational purposes and should not replace a formal risk assessment or the consultation of a complete, up-to-date Safety Data Sheet (SDS) from the manufacturer. Always adhere to good laboratory practices and institutional safety guidelines when handling any chemical substance.

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